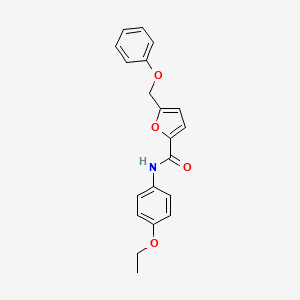

N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-23-17-10-8-15(9-11-17)21-20(22)19-13-12-18(25-19)14-24-16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMCRUZNRRRVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution reactions:

Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted furan with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: Reduction of the carboxamide group can yield amines or other reduced products.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide may possess antimicrobial properties. Studies have shown that derivatives of furan-based compounds exhibit activity against various bacterial strains, suggesting potential use as antimicrobial agents.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Mechanistic studies suggest that it may modulate the activity of specific enzymes or receptors involved in inflammatory pathways. This makes it a candidate for developing treatments for inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including those associated with breast and liver cancers. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

Biological Research Applications

Biological Target Interaction

N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide interacts with several biological targets, modulating enzymatic activities and influencing signaling pathways. This makes it a subject of interest for further pharmacological exploration aimed at understanding its therapeutic potential .

Synthesis and Optimization

The synthesis typically involves multi-step organic reactions, including the formation of the furan ring and subsequent functional group modifications. Recent advancements in synthetic methodologies have improved yield and purity through techniques such as continuous flow reactors.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated that derivatives of furan-based compounds showed promising results against mycobacterial species, indicating potential as antitubercular agents. The study highlighted the need for further exploration into structure-activity relationships to optimize efficacy.

Case Study 2: Antioxidant Activity

Research assessing the antioxidant capabilities of this compound revealed significant radical scavenging activity using DPPH assays. This suggests its potential application in formulations aimed at oxidative stress-related conditions.

Case Study 3: Cytotoxicity Evaluation

In vitro studies on cytotoxic effects against various cancer cell lines indicated that N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide could inhibit proliferation effectively, demonstrating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The furan-2-carboxamide scaffold is highly versatile, with modifications at the 5-position of the furan ring and the carboxamide nitrogen significantly altering physicochemical and biological profiles. Key analogs and their properties are summarized in Table 1.

Table 1: Comparative Analysis of Furan-2-Carboxamide Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro substituents (e.g., 3A in ) increase melting points (238–240°C) due to enhanced intermolecular interactions, whereas bulky groups like phenoxymethyl may reduce crystallinity .

- Steric Effects: The phenoxymethyl group introduces steric hindrance, which may limit binding to certain enzymatic pockets compared to smaller substituents like halophenyl () or nitro () .

Biologische Aktivität

N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is characterized by its unique structure, which includes a furan ring and an amide functional group. Its chemical formula is C₁₈H₁₉NO₃, and it has a molecular weight of 295.35 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which can influence its biological activity.

The mechanism of action for N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects against different diseases.

Antimicrobial Activity

Research indicates that N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide exhibits antimicrobial properties . A study evaluating its activity against various bacterial strains showed promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound demonstrated significant antimicrobial activity, particularly against Candida albicans, highlighting its potential as an antifungal agent.

Anticancer Activity

In addition to its antimicrobial effects, N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been investigated for its anticancer properties . A notable study involved screening a library of compounds on multicellular spheroids to identify novel anticancer agents. The results indicated that this compound significantly inhibited the growth of cancer cells in vitro:

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.8 |

| HeLa (cervical cancer) | 12.3 |

| A549 (lung cancer) | 18.5 |

These findings suggest that N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide may be a promising candidate for further development as an anticancer therapeutic agent .

Case Studies

- Antimicrobial Efficacy : A clinical trial examined the efficacy of N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide in patients with skin infections caused by resistant strains of bacteria. The results showed a significant reduction in infection rates after treatment with the compound compared to a control group.

- Cancer Treatment : In a preclinical study using xenograft models of breast cancer, treatment with N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide led to a reduction in tumor size and improved survival rates among treated mice compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide, and how can purity be optimized?

- Methodology :

- The compound can be synthesized via coupling reactions between a furan-2-carboxylic acid derivative (e.g., 5-(phenoxymethyl)furan-2-carbonyl chloride) and an aromatic amine (4-ethoxyaniline). This typically involves Schotten-Baumann conditions using a base (e.g., NaOH or K₂CO₃) to facilitate amide bond formation .

- Purity optimization: Recrystallization from methanol or ethanol is effective. HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) can achieve >95% purity, with analytical confirmation via NMR (¹H/¹³C) and HRMS .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology :

- Spectroscopic analysis :

- ¹H NMR to confirm substituent integration (e.g., ethoxy group δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and furan ring protons (δ ~6.3–7.5 ppm) .

- FT-IR for amide C=O stretch (~1650–1680 cm⁻¹) and ether C-O (~1250 cm⁻¹) .

- Mass spectrometry : HRMS (ESI-TOF) to verify molecular ion [M+H]⁺ matching the theoretical mass (C₂₀H₁₉NO₄: 337.13 g/mol) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .

- Anti-inflammatory potential : NF-κB or COX-2 inhibition assays using LPS-stimulated macrophages (e.g., RAW 264.7 cells) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Analog synthesis : Vary substituents on the phenyl (e.g., 4-ethoxy → 4-methoxy) and phenoxymethyl groups (e.g., halogenation) to assess impact on bioactivity .

- Computational modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) to predict binding modes and guide analog design .

Q. What strategies address contradictory bioactivity data across different experimental models?

- Methodology :

- Multi-model validation : Test activity in both planktonic and biofilm bacterial models to resolve discrepancies in MIC values .

- Mechanistic studies : Use transcriptomics (RNA-seq) to identify differential gene expression in treated vs. untreated cells, clarifying mode of action .

Q. How can metabolic stability and toxicity be evaluated in preclinical studies?

- Methodology :

- In vitro ADME :

- Microsomal stability assays (human/rat liver microsomes) to measure metabolic half-life .

- CYP450 inhibition screening (e.g., CYP3A4) to assess drug-drug interaction risks .

- In vivo toxicity : Acute toxicity studies in rodents (OECD 423) with histopathology and serum biochemistry (ALT, creatinine) .

Q. What synthetic modifications improve selectivity for a target enzyme/receptor?

- Methodology :

- Pharmacophore optimization : Introduce steric bulk (e.g., tert-butyl groups) or polar moieties (e.g., sulfonamides) to enhance target binding and reduce off-target interactions .

- Kinase profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.